molecular formula C22H16ClN3O2S B2580309 N-(2H-1,3-benzodioxol-5-yl)-2-{[(4-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine CAS No. 688355-95-5

N-(2H-1,3-benzodioxol-5-yl)-2-{[(4-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine

Cat. No.: B2580309
CAS No.: 688355-95-5
M. Wt: 421.9
InChI Key: YXRCQPAWTDRVAC-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-2-{[(4-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine is a quinazoline derivative featuring a benzodioxol group at the 4-amine position and a 4-chlorobenzylsulfanyl substituent at the 2-position of the quinazoline core. Quinazolines are heterocyclic scaffolds known for their role in kinase inhibition and anticancer activity . Structural characterization of such compounds often employs crystallographic tools like SHELXL and ORTEP for validation .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)methylsulfanyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O2S/c23-15-7-5-14(6-8-15)12-29-22-25-18-4-2-1-3-17(18)21(26-22)24-16-9-10-19-20(11-16)28-13-27-19/h1-11H,12-13H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRCQPAWTDRVAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC3=NC(=NC4=CC=CC=C43)SCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[(4-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzodioxole Moiety: This step often involves the use of a benzodioxole derivative, which can be coupled to the quinazoline core using palladium-catalyzed cross-coupling reactions.

    Attachment of the Chlorophenylmethylsulfanyl Group: This can be done through nucleophilic substitution reactions, where a chlorophenylmethylsulfanyl precursor reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{[(4-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the quinazoline core or the sulfanyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorophenylmethylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced quinazoline derivatives, reduced sulfanyl groups.

    Substitution: Substituted quinazoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(2H-1,3-benzodioxol-5-yl)-2-{[(4-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine is C21H19ClN2O3C_{21}H_{19}ClN_{2}O_{3} with a molecular weight of 392.84 g/mol. The compound features a quinazoline core, which is known for its diverse biological activities.

Anticancer Activity

One of the most significant applications of this compound is its anticancer potential. Quinazoline derivatives have been extensively studied for their ability to inhibit various kinases involved in cancer progression. For instance, compounds similar to this compound have shown effectiveness against c-Src and Abl kinases, which are critical in cancer cell proliferation and survival .

Case Study:
A study demonstrated that a related quinazoline derivative exhibited potent inhibitory effects on tumor growth in xenograft models of pancreatic cancer. The compound was administered orally and resulted in significant survival benefits for treated subjects .

Antimicrobial Activity

Research has indicated that quinazoline derivatives possess antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth and viability. For example, derivatives have shown activity against both Gram-positive and Gram-negative bacteria .

Data Table: Antimicrobial Activity

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus12.4 μM
Escherichia coli16.1 μM
Klebsiella pneumoniae16.5 μM

Potential in Drug Development

Given its promising biological activities, this compound could serve as a lead compound for further drug development. Modifications to its structure may enhance its potency and selectivity against target enzymes or pathogens.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[(4-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Heterocycle Variations

Quinazoline vs. Triazole Derivatives
  • Target Compound : Quinazoline core enables planar π-π stacking and hydrogen bonding, critical for kinase inhibition .
  • Dual chloro substituents may enhance steric hindrance compared to the target compound’s single 4-chlorophenyl group .
Quinazoline vs. Thiazole/Thiadiazole Derivatives
  • 2-{[5-(Benzylsulfanyl)-1,3,4-Thiadiazol-2-yl]sulfanyl}-N-(3-Chloro-4-methylphenyl)acetamide (): The thiadiazole core lacks the fused bicyclic structure of quinazoline, limiting rigidity. Dual sulfanyl groups may increase metabolic instability compared to the target’s single sulfanyl linkage .

Substituent Effects

Halogenated Benzyl Groups
  • 4-Chlorophenyl vs. 3-Chlorophenyl (): Para-substitution on the benzyl group (target compound) minimizes steric clashes compared to meta-substitution, favoring better target engagement .
Sulfanyl vs. Sulfonyl Groups
  • 4-(Benzenesulfonyl)-5-Chloro-N-(Pyridin-3-ylmethyl)-1,3-Thiazol-2-amine (): Sulfonyl groups increase polarity and hydrogen-bonding capacity but reduce membrane permeability compared to the sulfanyl group in the target compound .

Pharmacological and Physicochemical Properties

Compound Name Core Structure Key Substituents Molecular Weight logP* Notes
Target Compound Quinazoline Benzodioxol, 4-Cl-benzylsulfanyl 405.44 ~3.8 High lipophilicity; kinase inhibition
BE96082 (4-Fluoro analog) Quinazoline Benzodioxol, 4-F-benzylsulfanyl 405.44 ~3.2 Reduced logP; enhanced solubility
3-(4-Cl-Phenyl)-5-(3-Cl-BnS)-Triazole 1,2,4-Triazole Dual Cl-substituents ~352.67 ~4.1 High steric hindrance; possible toxicity
5-Chloro-4-(Phenylsulfonyl)-Thiazole Thiazole Sulfonyl, pyridinylmethyl ~379.87 ~2.5 Polar; limited blood-brain barrier penetration

*Estimated using fragment-based methods.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-{[(4-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action based on available research findings.

Chemical Structure and Properties

The compound features a quinazoline core substituted with a benzodioxole moiety and a chlorophenyl methylthio group. Its molecular formula is C20H18ClN3O2SC_{20}H_{18}ClN_3O_2S, and it has a molecular weight of 397.89 g/mol. This structure is significant for its interaction with biological targets, particularly in cancer therapy and anti-inflammatory responses.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit potent anticancer properties. For instance, derivatives of quinazoline have been shown to inhibit the c-Src kinase, which is implicated in various cancers. In vitro studies demonstrated that these compounds can significantly reduce cell viability in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) at low micromolar concentrations .

Compound Cell Line IC50 (µM) Mechanism
Quinazoline Derivative AMCF-70.5c-Src inhibition
Quinazoline Derivative BA5490.8Apoptosis induction

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory effects. Similar quinazoline derivatives have been evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) was noted, which are critical mediators in inflammation .

Activity Effect Reference
NO Production InhibitionSignificant reduction
COX-2 InhibitionPotent activity observed

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Tyrosine Kinase Inhibition : The compound may inhibit tyrosine kinases such as c-Src and Abl, which play roles in cell proliferation and survival.
  • Apoptotic Pathways : Induction of apoptosis in cancer cells through mitochondrial pathways has been suggested.
  • Anti-inflammatory Pathways : Inhibition of iNOS and COX-2 leads to decreased inflammatory mediators.

Case Studies

A notable study evaluated a series of quinazoline derivatives, including those with benzodioxole substitutions, for their anticancer efficacy. The results showed that these compounds not only inhibited tumor growth in xenograft models but also demonstrated favorable pharmacokinetic profiles, suggesting their potential for further development into therapeutic agents .

Q & A

Q. What synthetic strategies are recommended for preparing this compound, considering its reactive functional groups?

The synthesis of this quinazoline derivative requires careful control of reaction conditions due to the presence of a sulfanyl group and benzodioxol moiety, which are prone to oxidation and ring-opening side reactions. A typical approach involves:

  • Stepwise functionalization : Introduce the sulfanyl group via nucleophilic substitution under inert atmosphere (e.g., using NaH in dry THF) to prevent disulfide formation .
  • Cyclocondensation : Assemble the quinazoline core by reacting anthranilic acid derivatives with urea or thiourea in acetic acid under reflux .
  • Protection of the benzodioxol group : Use temporary protecting groups (e.g., acetyl) during sulfanyl incorporation to avoid unwanted reactivity .
    Post-synthesis, purify via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns, particularly distinguishing benzodioxol protons (δ ~6.8–7.2 ppm) and sulfanyl-linked methylene protons (δ ~4.2–4.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula with <2 ppm error to differentiate from structural analogs .
  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal structure refinement, especially to resolve ambiguities in sulfanyl group orientation .

Advanced Research Questions

Q. How can researchers resolve conflicting crystallographic data arising from anisotropic displacement parameters in the benzodioxol ring?

  • Refinement strategies : Use SHELXL’s restraints (e.g., DELU and SIMU commands) to model anisotropic thermal motion in the benzodioxol ring while maintaining chemically reasonable geometries .
  • Validation tools : Cross-check with PLATON’s ADDSYM algorithm to detect missed symmetry or twinning, which may distort displacement parameters .
  • Complementary methods : Pair crystallographic data with DFT-based geometry optimization (e.g., Gaussian 16) to validate bond lengths and angles .

Q. What methodologies are suitable for studying structure-activity relationships (SAR) of this compound in kinase inhibition?

  • 3D-QSAR modeling : Generate comparative molecular field analysis (CoMFA) models using alignment rules from known c-Src/Abl inhibitors (e.g., AZD0530) to predict substituent effects on activity .
  • In vitro kinase assays : Test inhibitory activity against recombinant c-Src and Abl kinases using fluorescence polarization (FP) assays with ATP-conjugated probes .
  • Mutagenesis studies : Introduce point mutations (e.g., T338I in c-Src) to identify critical binding interactions with the quinazoline core .

Q. How can researchers address discrepancies in cytotoxicity data between in vitro and in vivo models?

  • Pharmacokinetic profiling : Measure plasma stability and metabolic clearance (e.g., liver microsome assays) to identify rapid degradation pathways that reduce in vivo efficacy .
  • Tissue distribution studies : Use radiolabeled compound (e.g., 14C^{14}C-tagged) to assess biodistribution and tumor penetration via autoradiography .
  • Cytokine profiling : Evaluate immune modulation effects (e.g., IL-6 or TNF-α levels) that may indirectly influence cytotoxicity in vivo .

Q. What computational approaches are recommended for predicting metabolic pathways of the sulfanyl group?

  • CYP450 docking simulations : Use AutoDock Vina to model interactions with CYP3A4 and CYP2D6 isoforms, focusing on sulfoxidation and S-demethylation pathways .
  • MetaSite analysis : Predict metabolic hot spots using fragment-based reactivity scores and prioritize metabolites for LC-MS/MS validation .

Methodological Notes

  • Avoiding commercial bias : Exclude vendor-specific protocols (e.g., BenchChem synthesis routes) and prioritize peer-reviewed methodologies .
  • Data reproducibility : Document reaction conditions (e.g., inert gas, solvent purity) and crystallographic refinement parameters (e.g., SHELXL HKLF 4 files) in detail .

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